Enhanced Brønsted Acidity: (1,10-Phenanthrolin-5-yl)boronic acid Exhibits a pKa of 6.72 vs. 8.83 for Phenylboronic Acid
The predicted acid dissociation constant (pKa) of (1,10-phenanthrolin-5-yl)boronic acid is 6.72 ± 0.30, which is approximately 2.1 log units more acidic than the pKa of unsubstituted phenylboronic acid (8.83 at 25 °C) . This enhanced acidity is attributable to the electron-withdrawing effect of the phenanthroline ring system, which stabilizes the boronate conjugate base [1]. For comparison, the structurally related 4,7-phenanthrolinium boronic acid viologens exhibit only a slight drop in pKa relative to phenylboronic acid, whereas the bipyridinium analogues show a pKa identical to that of phenylboronic acid [2]. The substantially lower pKa of the 5-phenanthroline derivative means it exists to a greater extent as the reactive boronate anion at physiological pH (7.4), which is directly relevant to its performance in diol-recognition sensors and aqueous-phase Suzuki couplings.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 6.72 ± 0.30 (predicted) |
| Comparator Or Baseline | Phenylboronic acid: pKa = 8.83 (experimental, 25 °C); 4,7-Phenanthrolinium viologen boronic acid: slight pKa drop vs. phenylboronic acid; Bipyridinium viologen boronic acid: pKa identical to phenylboronic acid |
| Quantified Difference | ΔpKa ≈ −2.1 vs. phenylboronic acid (target compound is ~125× more acidic); greater pKa depression than 4,7-phenanthrolinium and bipyridinium analogues |
| Conditions | Predicted pKa using ACD/Labs or similar computational model; phenylboronic acid pKa measured in aqueous solution at 25 °C |
Why This Matters
The ~125-fold greater acidity at physiological pH directly enhances the fraction of boronate anion available for diol binding in saccharide sensors, enabling more sensitive detection at neutral pH without requiring added base.
- [1] Sporzyński, A.; Adamczyk-Woźniak, A.; Gozdalik, J.T.; Zarzeczańska, D.; et al. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules 2024, 29(11), 2713. DOI: 10.3390/molecules29112713. View Source
- [2] Suri, J.T.; Cordes, D.B.; Cappuccio, F.E.; Wessling, R.A.; Singaram, B. Monosaccharide Detection with 4,7-Phenanthrolinium Salts: Charge-Induced Fluorescence Sensing. Langmuir 2003, 19(12), 5145–5152. DOI: 10.1021/la034270h. View Source
